BenchChemオンラインストアへようこそ!

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine

Enzyme Inhibition Immunosuppression Antiviral

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS 1546495-63-9) is a validated research intermediate with quantified bioactivity: GABAA α1β2γ2L receptor potentiation (EC50 6.68 µM), IMPDH2 inhibition (Ki 440 nM), and anti-proliferative activity against MCF-7 (IC50 5.0 µM) and HL-60 (IC50 4.5 µM). Its favorable CNS MPO profile (XLogP3=2.7, TPSA=17.3 Ų) and cyclopropyl-enhanced metabolic stability make it a preferred core for kinase inhibitor and CNS drug discovery programs.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 1546495-63-9
Cat. No. B1475398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine
CAS1546495-63-9
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3CC3
InChIInChI=1S/C11H12N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h2-3,6-7,9H,4-5H2,1H3
InChIKeyNDTAJXJKRLEVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS 1546495-63-9): Baseline Heterocyclic Scaffold for Kinase and CNS Research Procurement


2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS 1546495-63-9) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a cyclopropyl group at the 2-position and a methyl group at the 8-position. It is primarily utilized as a research intermediate and pharmacological probe in medicinal chemistry [1]. The scaffold confers distinct electronic and steric properties, including a predicted pKa of 8.50±0.50, an XLogP3 of 2.7, and a topological polar surface area (TPSA) of 17.3 Ų, which are critical determinants of CNS multiparameter optimization (MPO) profiles [2]. These physicochemical attributes, combined with the cyclopropyl ring’s ability to enhance metabolic stability, position this compound as a versatile core for developing kinase inhibitors and CNS-targeted agents [3].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Differentiating Procurement Factors for CAS 1546495-63-9


In the imidazo[1,2-a]pyridine class, minor structural modifications can drastically alter target engagement, isoform selectivity, and metabolic stability, rendering simple analog substitution scientifically invalid. The combination of a cyclopropyl moiety at the 2-position and a methyl group at the 8-position in CAS 1546495-63-9 is not arbitrarily interchangeable with other alkyl or cycloalkyl substitutions [1]. For instance, the cyclopropyl group confers distinct steric and electronic effects compared to ethyl or phenyl groups, directly impacting the compound's ability to act as a kinase hinge binder or allosteric modulator . Furthermore, the compound's moderate lipophilicity (XLogP3 = 2.7) and predicted pKa (8.50) place it within a favorable CNS drug-like space, a property that is highly sensitive to substituent changes and critical for applications in neuroscience research [2]. Therefore, substituting CAS 1546495-63-9 with a closely related analog without head-to-head comparative data risks introducing unexpected shifts in potency, off-target activity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS 1546495-63-9)


IMPDH2 Inhibition Potency: Quantified Ki of 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine

The compound demonstrates direct inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM, as determined against the NAD+ substrate binding site [1]. While direct comparator data for other 2-substituted imidazo[1,2-a]pyridines at IMPDH2 is not available in the same assay, this quantitative affinity provides a baseline for the scaffold's potential as an IMPDH inhibitor. This contrasts with other imidazo[1,2-a]pyridine derivatives optimized for kinase targets (e.g., CDK, PI3K), highlighting target-specific selectivity dependent on substitution pattern.

Enzyme Inhibition Immunosuppression Antiviral

GABAA Receptor Modulation: EC50 of 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine at α1β2γ2L Subtype

The compound exhibits positive allosteric modulation of the human GABAA α1β2γ2L receptor, with an EC50 of 6.68 µM [1]. This activity profile is distinct from other imidazo[1,2-a]pyridine derivatives, such as DS2, which shows selectivity for δ-subunit-containing GABAA receptors [2]. While direct, head-to-head comparison of EC50 values for 2-substituted analogs at this specific subunit combination is not provided, the data confirms that the cyclopropyl and methyl substitution pattern imparts measurable GABAA modulation, a property not universal across all imidazo[1,2-a]pyridine scaffolds.

Neuroscience GABA Receptor Modulation Anxiolytic

In Vitro Antiproliferative Activity: IC50 of 5.0 µM Against MCF-7 Breast Cancer Cells

In vitro cytotoxicity screening revealed that 2-cyclopropyl-8-methylimidazo[1,2-a]pyridine inhibits the proliferation of MCF-7 human breast adenocarcinoma cells with an IC50 of 5.0 µM . This activity is comparable to certain other imidazo[1,2-a]pyridine derivatives reported in the literature, but it is specifically associated with this 2-cyclopropyl-8-methyl substitution pattern. For example, the compound demonstrated greater potency in this cell line compared to its activity against HL-60 leukemia cells (IC50 = 4.5 µM), suggesting a cell-line dependent effect .

Oncology Cell Proliferation Anticancer

Metabolic Stability Enhancement via Cyclopropyl Group: Class-Level Inference from Imidazo[1,2-a]pyridine SAR

The incorporation of a cyclopropyl group at the 2-position of the imidazo[1,2-a]pyridine core is a well-documented strategy to enhance metabolic stability by reducing oxidative metabolism at adjacent positions [1]. While direct microsomal stability data for CAS 1546495-63-9 was not found, class-level SAR studies demonstrate that cyclopropyl substitution generally improves half-life in human liver microsomes compared to ethyl or methyl analogs [2]. This is attributed to the cyclopropyl ring's resistance to CYP450-mediated oxidation. This property is a key differentiator when selecting a scaffold for CNS programs, where metabolic liability is a primary attrition factor.

Pharmacokinetics Metabolic Stability Medicinal Chemistry

Recommended Research Applications for Procuring 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine (CAS 1546495-63-9)


CNS Probe Development: GABAA α1β2γ2L Receptor Modulation

Based on its quantified EC50 of 6.68 µM for potentiating the human GABAA α1β2γ2L receptor [1], CAS 1546495-63-9 is suitable as a starting point for developing novel anxiolytic or sedative agents. Its predicted physicochemical profile (XLogP3=2.7, TPSA=17.3 Ų) suggests favorable brain penetration [2]. Procurement is recommended for neuroscience research groups focusing on subtype-selective GABA modulators, particularly where the α1 subunit is implicated. The cyclopropyl group's metabolic stability advantage over simple alkyl chains further supports its use in lead optimization for CNS indications.

IMPDH2 Inhibitor Scaffold for Immunosuppression or Antiviral Research

The compound's demonstrated inhibition of IMPDH2 with a Ki of 440 nM [3] justifies its procurement as a chemical probe for studying nucleotide biosynthesis pathways. This enzyme is a validated target for immunosuppressive (e.g., mycophenolate mofetil) and antiviral therapies. The specific substitution pattern of CAS 1546495-63-9 provides a distinct chemotype for SAR exploration aimed at improving potency and selectivity over other IMPDH isoforms or related dehydrogenases. Researchers in immunology and virology should consider this compound for initial target engagement studies.

Anticancer Lead Generation: Benchmarking Against MCF-7 and HL-60 Cell Lines

With quantified antiproliferative activity against MCF-7 breast cancer cells (IC50 = 5.0 µM) and HL-60 leukemia cells (IC50 = 4.5 µM) , CAS 1546495-63-9 serves as a useful reference standard for oncology-focused medicinal chemistry. Its procurement is advised for groups developing imidazo[1,2-a]pyridine-based kinase inhibitors or other targeted anticancer agents. The compound can be used as a benchmark to assess the potency gains achieved through further structural modifications, particularly at the 3- and 6-positions of the core.

Medicinal Chemistry Core for CNS MPO-Compliant Library Synthesis

The favorable CNS multiparameter optimization (MPO) profile, characterized by moderate lipophilicity (XLogP3=2.7) and low TPSA (17.3 Ų), makes CAS 1546495-63-9 an attractive core for parallel synthesis and library generation [2]. Procurement is recommended for discovery chemistry groups building focused libraries for neurodegenerative or psychiatric disease targets. The cyclopropyl group at C2 is known to enhance metabolic stability, reducing the likelihood of rapid clearance in vivo and increasing the value of this core for hit-to-lead campaigns [4].

Quote Request

Request a Quote for 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.